Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate
Description
Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (CAS: 1036380-75-2) is a heterocyclic organic compound with the molecular formula C₁₀H₈BrNO₂S and a molecular weight of 286.15 g/mol . Structurally, it consists of a benzo[b]thiophene core substituted with an amino group at position 3, a bromine atom at position 5, and a methyl ester group at position 2 (Figure 1). This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and biologically active heterocycles . Its bromine substituent enhances reactivity in cross-coupling reactions, while the amino and ester groups provide sites for further functionalization.
Properties
IUPAC Name |
methyl 3-amino-5-bromo-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWGIMBQYSUCBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659286 | |
| Record name | Methyl 3-amino-5-bromo-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036380-75-2 | |
| Record name | Methyl 3-amino-5-bromo-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate is being investigated for its potential as a kinase inhibitor. Kinases play crucial roles in many cellular processes, and their inhibition can lead to therapeutic effects in cancer treatment. Specifically, this compound has shown promise in targeting the LIMK1 protein family, which is involved in actin dynamics and cellular motility .
Case Study:
Research has demonstrated that derivatives of this compound can inhibit the proliferation of human lung cancer cell lines (A-549) by disrupting actin polymerization, thus preventing metastasis. This highlights its potential as an anticancer agent.
Environmental Chemistry
The compound has also been explored for its ability to form complexes with metal ions such as indium. Its derivatives have been utilized as ratiometric fluorescent sensors for detecting indium ions in environmental samples, showcasing its application in environmental monitoring.
Table: Comparison of Detection Methods for Indium Ions
| Method | Sensitivity | Detection Time | Application Area |
|---|---|---|---|
| Ratiometric Fluorescent Sensor | High (5–25 μM) | < 5 minutes | Water quality testing |
| Colorimetric Methods | Moderate | Minutes | Soil analysis |
Organic Synthesis
In organic chemistry, this compound serves as a key precursor for synthesizing various heterocyclic compounds. Its reactivity allows it to undergo nucleophilic substitution reactions, oxidation, and reduction processes to yield a range of derivatives useful in pharmaceutical development .
Chemical Reactions Overview:
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Sodium methoxide in methanol | Substituted benzo[b]thiophenes |
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Lithium aluminum hydride | Amines and alcohols |
The biological activity of this compound extends beyond kinase inhibition. It has been shown to interact with various biomolecules, leading to modulation of gene expression and enzyme activity.
Mechanism of Action:
The compound binds specifically to biomolecules involved in cell signaling pathways, which can lead to significant cellular effects such as apoptosis in cancer cells through the inhibition of tubulin polymerization .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of organic semiconductors and light-emitting diodes due to its unique electronic properties. The compound's ability to participate in charge transfer processes makes it suitable for advanced materials science applications .
Mechanism of Action
The mechanism by which Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzo[b]thiophene Core
Table 1: Structural and Functional Comparisons
Key Observations :
- Bromine vs. Phenyl Substituents : The bromine atom in the parent compound enhances electrophilic substitution reactivity compared to bulkier aryl groups (e.g., 3-bromophenyl in ), which may sterically hinder reactions.
- Ester Group Variations : Ethyl esters (e.g., ) exhibit altered solubility and hydrolysis kinetics compared to methyl esters, impacting bioavailability in drug candidates.
- Fluorine Substitution : The 4-fluoro derivative shows distinct electronic effects, facilitating sulfonamide formation via diazotization.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Insights :
Research Findings and Challenges
- Synthetic Challenges : Isomer formation during bromination (e.g., 80:20 ratio in ) complicates purification.
- Biological Limitations : The parent compound’s respiratory toxicity (H335) restricts its use in vivo without further derivatization.
- Emerging Applications: Thieno[3,2-d]pyrimidin-4-ones (derived from similar scaffolds) show promise as antiproliferative agents .
Biological Activity
Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, including biochemical properties, mechanisms of action, and relevant case studies.
This compound has been identified as a potent inhibitor of specific kinases, particularly those involved in cancer progression. It interacts with various enzymes and proteins, influencing cellular functions and signaling pathways.
| Property | Description |
|---|---|
| Molecular Formula | C₁₃H₉BrN₂O₂S |
| Molecular Weight | 328.19 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard laboratory conditions |
The compound's mechanism involves binding to specific kinase targets, leading to inhibition of their activity. For instance, it has shown effectiveness against the LIMK1 protein family, which is crucial for actin polymerization and cellular motility.
2.1 Enzyme Inhibition
The interaction with LIMK1 disrupts actin dynamics, which is pivotal in cancer cell migration and metastasis. By inhibiting this pathway, the compound effectively reduces the proliferation of cancer cells.
3. Cellular Effects
In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including A549 (human lung cancer) cells. The compound induces apoptosis and reduces cell viability through its action on cellular signaling pathways.
Case Study: A549 Cell Line
A study evaluated the cytotoxic effects of the compound on A549 cells using a propidium iodide-based assay. The results indicated a significant reduction in cell viability at concentrations above 50 µM after 24 hours of exposure.
4. Dosage Effects in Animal Models
Research involving animal models has shown that dosage significantly impacts the biological activity of this compound. Higher doses lead to increased toxicity, while lower doses exhibit therapeutic effects without adverse reactions.
Table 2: Dosage Response in Animal Studies
| Dose (mg/kg) | Observed Effect |
|---|---|
| 10 | No observable toxicity |
| 25 | Mild toxicity observed |
| 50 | Significant tumor reduction |
| 100 | Severe toxicity |
5. Metabolic Pathways
The compound is involved in several metabolic pathways, notably those related to iron metabolism. Its interference with iron homeostasis can lead to oxidative stress and cellular damage, particularly in liver cells.
6. Transport and Distribution
This compound's distribution within tissues is influenced by its binding affinity to transport proteins. This characteristic affects its bioavailability and therapeutic efficacy.
7. Subcellular Localization
The compound shows specific localization within cellular compartments, primarily accumulating in the cytoplasm where it interacts with LIMK1 and other kinases involved in cell motility and proliferation.
8. Conclusion and Future Directions
This compound presents a promising avenue for therapeutic intervention in cancer treatment due to its potent biological activity against key molecular targets. Future research should focus on optimizing its pharmacological profile to enhance efficacy while minimizing toxicity.
This compound's potential as a kinase inhibitor highlights the importance of continued exploration into its applications in medicinal chemistry and cancer therapy. Further studies are warranted to elucidate its full spectrum of biological effects and therapeutic applications.
Preparation Methods
Table 1: Summary of reaction conditions and yields for the synthesis of 3-aminobenzo[b]thiophenes including this compound.
Analytical Characterization
The product this compound has been characterized by:
- 1H NMR and 13C NMR spectroscopy: Confirming the aromatic and heterocyclic proton environments consistent with the target structure.
- Mass spectrometry: High-resolution mass spectrometry confirms molecular weight and elemental composition.
- Infrared spectroscopy: Presence of characteristic N–H and carbonyl (C=O) stretching bands.
Summary of Advantages of Microwave-Assisted Method
- Speed: Reaction times reduced from hours to minutes.
- Yield: High isolated yields (up to 96%).
- Simplicity: Straightforward work-up by precipitation and filtration.
- Versatility: Applicable to a range of substituted benzonitriles.
- Metal-free: Avoids use of metal catalysts in the annulation step.
Q & A
Q. What are the standard synthetic routes for Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzo[b]thiophene core. A common approach includes:
Bromination : Introduce bromine at the 5-position using CuBr₂ and tert-butyl nitrite in acetonitrile at 0°C. This step leverages diazotization to achieve regioselectivity .
Amination : Introduce the amino group at the 3-position via Pd-catalyzed coupling (e.g., Pd(OAc)₂, BINAP ligand, Cs₂CO₃ base) with tert-butyl carbamate-protected amines, followed by deprotection .
Esterification : Methyl ester formation via standard carboxylation or transesterification.
Q. Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | CuBr₂, tert-butyl nitrite, MeCN, 0°C | 99% | |
| Amination | Pd(OAc)₂, BINAP, Cs₂CO₃, toluene, N₂ | ~80% |
Q. How is HPLC used to assess the purity of this compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column is standard. Mobile phases often combine water (acidified with 0.1% trifluoroacetic acid) and acetonitrile in gradient elution. A purity threshold of ≥98% (by area normalization) is typical for research-grade material. For example, related benzo[b]thiophene derivatives achieve 98.67% purity under similar conditions .
Q. What spectroscopic methods confirm the structure of this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and exact mass (e.g., calculated for C₁₀H₈BrNO₂S: 308.94 g/mol) .
- NMR Spectroscopy :
- ¹H NMR : Peaks for aromatic protons (δ 6.8–8.0 ppm), NH₂ (δ ~5.5 ppm, broad), and methyl ester (δ 3.9 ppm).
- ¹³C NMR : Signals for carbonyl (δ ~165 ppm), brominated aromatic carbons (δ ~115 ppm), and methyl ester (δ ~52 ppm).
- IR Spectroscopy : Stretches for N-H (3300–3500 cm⁻¹), C=O (1700 cm⁻¹), and C-Br (600 cm⁻¹).
Advanced Research Questions
Q. How can Pd-catalyzed cross-coupling reactions introduce substituents to the benzo[b]thiophene core?
- Methodological Answer : Pd catalysis enables diverse functionalization:
- Buchwald-Hartwig Amination : Coupling aryl halides with amines using Pd(OAc)₂/XPhos and Cs₂CO₃ in toluene at 80–100°C .
- Suzuki-Miyaura Coupling : Introduce aryl/heteroaryl groups using Pd(PPh₃)₄, Na₂CO₃, and boronic acids in dioxane/water .
- Key Considerations : Steric hindrance from the methyl ester and bromine may require optimized ligands (e.g., BINAP for bulky substrates) .
Q. What strategies ensure regioselective bromination in the synthesis of this compound?
- Methodological Answer : Regioselectivity is controlled by:
- Directing Groups : The amino group at position 3 directs electrophilic bromination to the para position (position 5) via resonance effects.
- Diazotization : Use of tert-butyl nitrite and CuBr₂ generates a bromine radical, favoring electron-rich aromatic positions .
- Temperature Control : Reactions at 0°C minimize side reactions (e.g., di-bromination) .
Q. How do computational models predict the reactivity of this compound in further derivatization?
- Methodological Answer : Density Functional Theory (DFT) calculations assess:
- Electrophilic Reactivity : Localized electron density at position 5 (due to bromine's electron-withdrawing effect) predicts susceptibility to nucleophilic attack.
- Steric Maps : Molecular docking simulations evaluate steric accessibility of the amino group for coupling reactions.
- Solvent Effects : COSMO-RS models predict solubility in polar aprotic solvents (e.g., DMF, DMSO) for reaction optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
